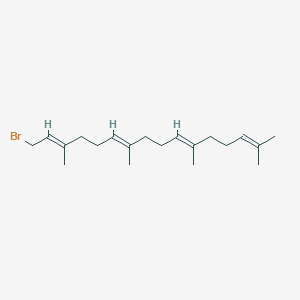
Geranyl geranyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Geranyl geranyl bromide is an organic compound with the molecular formula C({10})H({17})Br. It is a brominated derivative of geraniol, a naturally occurring monoterpenoid. This compound is known for its role in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Geranyl geranyl bromide can be synthesized through the bromination of geraniol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr(_{3})) as the brominating agents. The reaction is carried out under controlled conditions to ensure the selective bromination of the geraniol molecule.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Geranyl geranyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction Reactions: Reduction of this compound can yield geraniol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO({3})) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products:
Geranyl Phenyl Sulfone: Formed through reaction with benzenesulfinic acid.
Baicalein Derivatives: Synthesized using this compound as a precursor.
Scientific Research Applications
Geranyl geranyl bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of geranyl geranyl bromide involves its role as a prenylating agent. Prenylation is a process where a prenyl group is added to a protein or other molecule, facilitating its interaction with cell membranes and other proteins. This modification is crucial for the proper functioning of various proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Geranyl geranyl bromide can be compared with other similar compounds such as:
Farnesyl Bromide: Another brominated monoterpenoid with similar chemical properties but different biological activities.
Geranyl Chloride: A chlorinated derivative of geraniol, used in similar chemical reactions but with different reactivity.
Geranylgeranyl Pyrophosphate: A naturally occurring isoprenoid involved in protein prenylation, with a more complex structure and different biological roles.
Uniqueness: this compound is unique due to its specific reactivity and applications in both synthetic chemistry and biological research. Its ability to undergo various chemical transformations and its role in protein prenylation make it a valuable compound in multiple scientific disciplines.
Properties
Molecular Formula |
C20H33Br |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(2E,6E,10E)-1-bromo-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene |
InChI |
InChI=1S/C20H33Br/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+ |
InChI Key |
ZVEPYMVWPAGTKY-QIRCYJPOSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CBr)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCBr)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[7-Acetyloxy-1-[2-(4-chlorophenyl)ethyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6-yl] acetate;2-hydroxy-2-oxoacetate](/img/structure/B13773866.png)





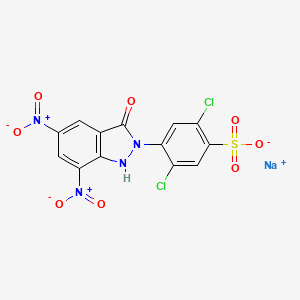
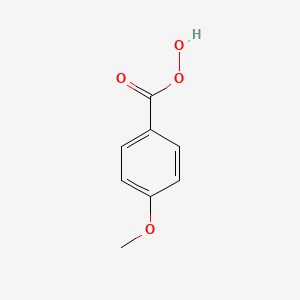

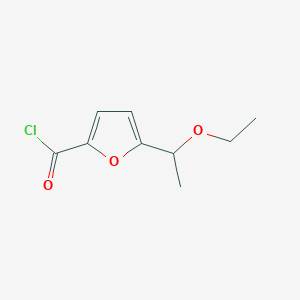
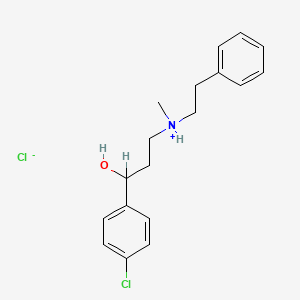
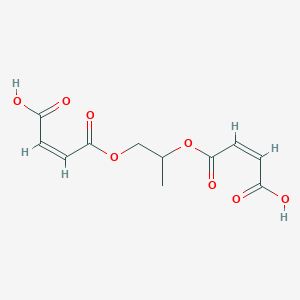
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B13773934.png)
